Technical Guide: 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Technical Guide: 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
CAS Number: 176225-10-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur intermediate, instrumental in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique trifluoromethyl and bromo substitutions on the benzene ring confer specific reactivity and properties, making it a valuable building block for targeted molecular design. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role in the development of targeted therapeutics, with a focus on its application in the synthesis of carbonic anhydrase inhibitors.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is presented below. This information is critical for its safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 176225-10-8 | [2] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [2] |
| Molecular Weight | 323.51 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 54-58 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Hazard Classifications | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
Synthesis and Reactivity
The synthesis of arylsulfonyl chlorides can be broadly approached through two main routes: direct chlorosulfonation of an aromatic ring or a multi-step synthesis commencing from a substituted aniline via a diazonium salt intermediate.[1][3] The latter method often provides greater control over regioselectivity, which is crucial for complex molecules.[1]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a trifluoromethyl-substituted benzenesulfonyl chloride from a corresponding aniline, a common and versatile method.[3]
Reactivity in Sulfonamide Formation
A primary application of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is fundamental to the creation of a wide array of biologically active molecules. The sulfonamide linkage is a key structural motif in numerous therapeutic agents.
Experimental Protocols
Representative Protocol for the Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
This protocol is based on the Sandmeyer-type reaction of a diazonium salt.[3]
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Glacial acetic acid
-
Ice
-
Diethyl ether
Procedure:
-
Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is dissolved in a mixture of concentrated HCl and glacial acetic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfonylation: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas, and copper(II) chloride is added as a catalyst. The solution is cooled in an ice bath.
-
Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/copper(II) chloride solution. The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is poured into ice water, and the product is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Representative Protocol for the Synthesis of a Sulfonamide Derivative
Materials:
-
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
Reaction Setup: The amine is dissolved in dichloromethane, and the basic catalyst (e.g., pyridine) is added.
-
Addition of Sulfonyl Chloride: A solution of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane is added dropwise to the amine solution at room temperature.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Application in Drug Development: Targeting Carbonic Anhydrases
Benzenesulfonamide derivatives, particularly those bearing trifluoromethyl groups, have been identified as potent and selective inhibitors of carbonic anhydrase (CA) isozymes, specifically CA IX and CA XII.[4] These enzymes are tumor-associated and play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.[4] The inhibition of these enzymes is a promising strategy for anticancer therapy.[4][5]
Signaling Pathway of Carbonic Anhydrase IX in Tumors
The diagram below illustrates the role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by sulfonamide-based drugs.
The overexpression of CA IX in hypoxic tumors leads to the acidification of the extracellular matrix, which promotes tumor invasion and metastasis. Sulfonamide inhibitors, synthesized from precursors like 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, can selectively target and inhibit CA IX, thereby disrupting this process and offering a potential therapeutic avenue. The trifluoromethyl group often enhances the binding affinity and selectivity of these inhibitors.[4]
Conclusion
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of bioactive molecules. Its utility in constructing sulfonamide scaffolds makes it particularly valuable in the development of targeted therapies, such as inhibitors of tumor-associated carbonic anhydrases. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
